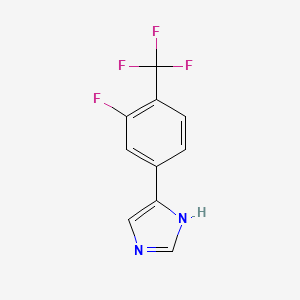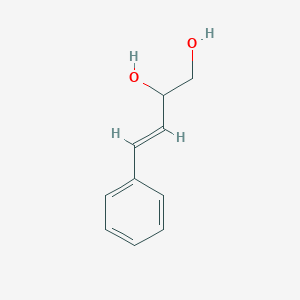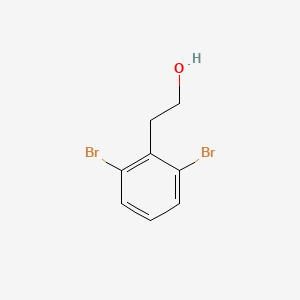![molecular formula C10H20ClN B13597169 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[222]octan-1-yl)ethan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bicyclic compound with an appropriate amine source under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the Diels-Alder reaction and subsequent nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted bicyclic compounds.
Scientific Research Applications
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its stability and unique structure.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a model compound in studying the interactions of bicyclic amines with biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethan-1-amine group can form hydrogen bonds and electrostatic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octan-2-ylmethanamine
- Bicyclo[2.2.2]octan-1-amine
- Bicyclo[2.2.2]octan-2-amine hydrochloride
Uniqueness
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H20ClN |
|---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c11-8-7-10-4-1-9(2-5-10)3-6-10;/h9H,1-8,11H2;1H |
InChI Key |
BKDDZBHCIBDCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)




![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)

![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)




